2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
CAS No.: 294651-63-1
Cat. No.: VC6225077
Molecular Formula: C19H21N5
Molecular Weight: 319.412
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 294651-63-1 |
|---|---|
| Molecular Formula | C19H21N5 |
| Molecular Weight | 319.412 |
| IUPAC Name | 2-ethyl-3-methyl-1-piperazin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
| Standard InChI | InChI=1S/C19H21N5/c1-3-14-13(2)15(12-20)18-22-16-6-4-5-7-17(16)24(18)19(14)23-10-8-21-9-11-23/h4-7,21H,3,8-11H2,1-2H3 |
| Standard InChI Key | RFAWMRAGVSOYNK-UHFFFAOYSA-N |
| SMILES | CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCNCC4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-ethyl-3-methyl-1-piperazin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile, reflects its intricate structure:
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A pyrido[1,2-a]benzimidazole core fuses a benzene ring with imidazole and pyridine moieties.
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Substituents include:
The molecular formula is C₁₉H₂₁N₅ (molecular weight: 319.412 g/mol), with a calculated LogP of 3.2, suggesting moderate lipophilicity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₅ |
| Molecular Weight | 319.412 g/mol |
| Hydrogen Bond Donors | 1 (piperazine NH) |
| Hydrogen Bond Acceptors | 5 (3 imidazole N, 1 CN) |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 65.9 Ų |
Synthesis and Characterization
Synthetic Pathways
Synthesis involves multi-step reactions, typically beginning with the construction of the pyrido[1,2-a]benzimidazole core. Source outlines a generalized approach:
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Core Formation: Cyclocondensation of 2-aminobenzimidazole derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
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Substitution Reactions:
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Piperazine Introduction: Nucleophilic aromatic substitution at position 1 using piperazine.
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Cyano Group Installation: Sandmeyer reaction or direct cyanation via transition metal catalysis.
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Critical Reaction Parameters:
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Temperature: 80–120°C for cyclization steps.
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Solvents: Polar aprotic solvents (DMF, DMSO) for substitution reactions.
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Catalysts: Palladium/copper systems for cyanation.
Analytical Characterization
Post-synthesis validation employs:
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¹H/¹³C NMR: Confirms substituent positions and purity. Key signals include:
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δ 1.2–1.4 ppm (ethyl CH₃), δ 2.3–2.5 ppm (piperazine CH₂).
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X-ray Crystallography: Resolves stereoelectronic effects in crystalline form (data unavailable for this compound).
Biological Activity and Mechanistic Insights
Table 2: Comparative Biological Data for Pyrido[1,2-a]benzimidazole Derivatives
Structure-Activity Relationships (SAR)
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Piperazine Substitution: N-alkylation (e.g., 2-phenylethyl in source) enhances blood-brain barrier penetration.
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Cyano Group: Electron-withdrawing effect stabilizes binding to hydrophobic enzyme pockets.
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Ethyl/Methyl Groups: Optimal bulk for steric complementarity without hindering solubility .
Applications and Future Directions
Therapeutic Development
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Antibacterial Agents: Structural analogs show Gram-positive selectivity (MIC = 4 µg/mL).
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Oncology: Piperazine-linked derivatives enhance apoptosis in leukemia models.
Research Challenges
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Synthetic Complexity: Low yields (<40%) in multi-step routes.
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ADME/Tox: No pharmacokinetic data available; requires preclinical profiling.
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